

# An In-depth Technical Guide to the Preparation of Bis(diethyldithiocarbamato)nickel(II)

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## Compound of Interest

Compound Name: Nickel diethyldithiocarbamate

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This technical guide provides a comprehensive overview of the synthesis and characterization of the bis(diethyldithiocarbamato)nickel(II) complex, often abbreviated as  $\text{Ni}(\text{Et}_2\text{dtc})_2$ . This coordination complex and its analogues are subjects of significant interest in various fields, including materials science, agriculture, and medicine, due to their unique chemical properties and biological activities.<sup>[1][2][3]</sup> This document details the necessary experimental protocols, presents key quantitative data, and illustrates the synthetic pathway.

## Overview and Principle

The preparation of  $\text{Ni}(\text{Et}_2\text{dtc})_2$  is a straightforward and high-yielding process that involves two primary stages:

- **Synthesis of the Ligand:** Formation of the sodium salt of the diethyldithiocarbamate ligand ( $\text{NaS}_2\text{CNEt}_2$ ).
- **Complexation:** Reaction of the dithiocarbamate ligand with a nickel(II) salt via a salt metathesis reaction to form the final complex.<sup>[4]</sup>

The dithiocarbamate anion ( $[\text{S}_2\text{CNR}_2]^-$ ) is a versatile bidentate ligand that chelates to the metal center through its two sulfur atoms, forming a stable, square planar complex with nickel(II).<sup>[3]</sup>  
<sup>[5]</sup>

## Experimental Protocols

### Synthesis of the Ligand: Sodium Diethyldithiocarbamate (NaEt<sub>2</sub>dtc)

The precursor ligand, sodium diethyldithiocarbamate, is synthesized from diethylamine, carbon disulfide, and sodium hydroxide.<sup>[4][6]</sup> The reaction is typically performed in a one-pot synthesis.<sup>[5]</sup>

#### Methodology:

- Prepare a solution of sodium hydroxide (e.g., 0.5 moles in water) in a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser.
- Add diethylamine (0.5 moles) to the flask.
- Cool the flask in an ice-salt bath to maintain a low temperature.
- Add carbon disulfide (0.5 moles) dropwise from the dropping funnel while continuously stirring the mixture. The addition should be slow to control the exothermic reaction.
- Continue stirring for approximately 2-4 hours after the addition is complete.<sup>[1][7]</sup>
- The solid product, sodium diethyldithiocarbamate, will precipitate out of the solution.
- Collect the solid by filtration, wash it several times with a non-polar solvent like petroleum ether to remove any unreacted starting materials, and then recrystallize from water to obtain the trihydrate salt (NaS<sub>2</sub>CN(C<sub>2</sub>H<sub>5</sub>)<sub>2</sub>·3H<sub>2</sub>O).<sup>[6][7]</sup>

### Synthesis of the Complex:

#### Bis(diethyldithiocarbamato)nickel(II) (Ni(Et<sub>2</sub>dtc)<sub>2</sub>)

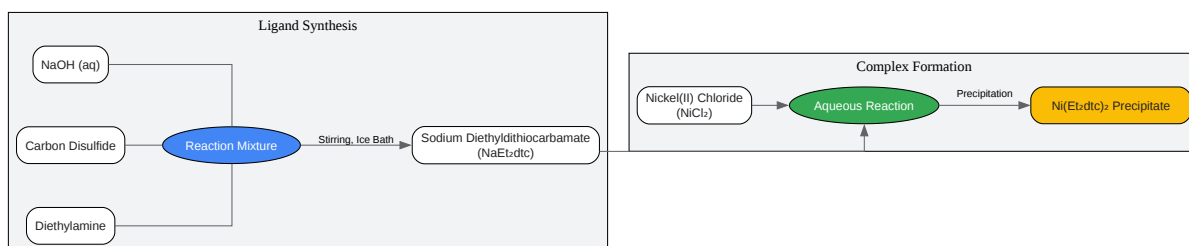
The Ni(Et<sub>2</sub>dtc)<sub>2</sub> complex is formed by the reaction of a soluble nickel(II) salt with the synthesized sodium diethyldithiocarbamate ligand in an aqueous solution.<sup>[8]</sup>

#### Methodology:

- Prepare an aqueous solution of a nickel(II) salt, such as nickel(II) chloride hexahydrate ( $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ ).
- Prepare a separate aqueous solution of the previously synthesized sodium diethyldithiocarbamate.
- Slowly add the nickel(II) salt solution to the sodium diethyldithiocarbamate solution with continuous stirring.
- Upon mixing, a light green solid of  $\text{Ni}(\text{Et}_2\text{dtc})_2$  will immediately precipitate out of the solution. [\[8\]](#)[\[9\]](#)
- Continue stirring for a short period to ensure the reaction goes to completion.
- Collect the greenish precipitate by suction filtration.
- Wash the product several times with distilled water to remove any soluble impurities, such as sodium chloride. [\[10\]](#)
- Dry the final product in a vacuum desiccator. For further purification, the complex can be extracted into an organic solvent like chloroform. [\[10\]](#)

## Synthesis and Structure Visualization

The overall workflow for the synthesis is depicted below, followed by a diagram illustrating the final coordinated complex.



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Caption: Workflow for the two-stage synthesis of  $\text{Ni}(\text{Et}_2\text{dtc})_2$ .

Caption: Square planar coordination of  $\text{Ni}(\text{II})$  with two bidentate  $\text{Et}_2\text{dtc}^-$  ligands.

## Quantitative Data Summary

The following tables summarize key quantitative data for the  $\text{Ni}(\text{Et}_2\text{dtc})_2$  complex and its precursor ligand.

Table 1: Physical and Chemical Properties

Property	Sodium Diethyldithiocarbamate (Trihydrate)	Bis(diethyldithiocarbamate)nickel(II)	Reference(s)
Chemical Formula	$(\text{CH}_3\text{CH}_2)_2\text{NCS}_2\text{Na}\cdot 3\text{H}_2\text{O}$	$\text{C}_{10}\text{H}_{20}\text{N}_2\text{NiS}_4$	[6][8]
Molar Mass ( g/mol )	225.31	355.22	[8]
Appearance	White to pale yellow crystalline solid	Light green solid	[6][8]
Melting Point (°C)	95 - 98.5	Decomposes at elevated temperatures	[11]
Solubility	Soluble in water, alcohol	Insoluble in water, soluble in organic solvents	[6][8]
Magnetic Property	-	Diamagnetic	[8][9]
Geometry	-	Square Planar	[3][8][9]
Reported Yield	-	Up to 96%	[10]

Table 2: Crystallographic Data for  $\text{Ni}(\text{Et}_2\text{dtc})_2$ 

Parameter	Value (Å)	Reference(s)
Ni-S Distance 1	2.204 (1)	[12]
Ni-S Distance 2	2.192 (1)	[12]
C-S Distance 1	1.711 (3)	[12]
C-S Distance 2	1.725 (3)	[12]

Table 3: Spectroscopic Data

Technique	Characteristic Peak/Range (cm <sup>-1</sup> )	Assignment	Reference(s)
Infrared (IR)	423 - 431	M-S (Metal-Sulfur) stretch	[1]
Infrared (IR)	~1591	C=N stretch	[13]
Infrared (IR)	~1097	C=S stretch	[13]

Note: Spectroscopic data can vary slightly based on the specific experimental conditions and instrumentation.

## Characterization

To confirm the identity and purity of the synthesized Ni(Et<sub>2</sub>dtc)<sub>2</sub> complex, a combination of analytical techniques is recommended:

- Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, particularly the C=N bond of the thioureide group and the Metal-Sulfur (M-S) bond. The presence of a single sharp band for the C=N stretch indicates the bidentate coordination of the dithiocarbamate ligand.[1]
- UV-Visible Spectroscopy: To study the electronic transitions within the complex, which are characteristic of its d<sup>8</sup> square planar geometry.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR can be used to confirm the structure of the organic ligand framework.
- X-ray Crystallography: Provides definitive proof of the molecular structure, including bond lengths, bond angles, and the square planar coordination geometry around the nickel center. [12]
- Elemental Analysis: To verify the empirical formula and purity of the complex by determining the percentage composition of C, H, N, and S.

## Conclusion

The synthesis of bis(diethyldithiocarbamato)nickel(II) is a robust and reproducible procedure suitable for most laboratory settings. The resulting green, crystalline solid is a diamagnetic, square planar complex with well-defined structural and spectroscopic properties. This guide provides the foundational protocols and data necessary for researchers to successfully prepare and characterize  $\text{Ni}(\text{Et}_2\text{dtc})_2$  for further investigation into its diverse applications.

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